Cas no 1541992-04-4 (1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine)

1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-METHYL-5-(PYRIDIN-4-YL)-1H-PYRAZOL-4-AMINE
- 1541992-04-4
- EN300-737372
- 1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine
-
- インチ: 1S/C9H10N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3
- InChIKey: FBAIJEPNPGWSLV-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(=C(C=N1)N)C1C=CN=CC=1
計算された属性
- せいみつぶんしりょう: 174.090546336g/mol
- どういたいしつりょう: 174.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 56.7Ų
1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737372-0.25g |
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |
1541992-04-4 | 0.25g |
$1117.0 | 2023-05-23 | ||
Enamine | EN300-737372-0.1g |
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |
1541992-04-4 | 0.1g |
$1068.0 | 2023-05-23 | ||
Enamine | EN300-737372-10.0g |
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |
1541992-04-4 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-737372-1.0g |
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |
1541992-04-4 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-737372-5.0g |
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |
1541992-04-4 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-737372-0.05g |
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |
1541992-04-4 | 0.05g |
$1020.0 | 2023-05-23 | ||
Enamine | EN300-737372-0.5g |
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |
1541992-04-4 | 0.5g |
$1165.0 | 2023-05-23 | ||
Enamine | EN300-737372-2.5g |
1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |
1541992-04-4 | 2.5g |
$2379.0 | 2023-05-23 |
1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine 関連文献
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amineに関する追加情報
Introduction to 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (CAS No. 1541992-04-4)
1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1541992-04-4, belongs to the pyrazole and pyridine chemical classes, which are well-documented for their roles in drug discovery and development. The presence of both pyrazole and pyridine moieties in its molecular structure suggests a high likelihood of interacting with biological targets, making it a promising candidate for further investigation.
The molecular formula of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine can be expressed as C₉H₁₁N₃, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The compound’s structure includes a methyl group at the 1-position of the pyrazole ring, a pyridine substituent at the 5-position, and an amine group at the 4-position. This specific arrangement of functional groups contributes to its distinct chemical and pharmacological properties.
In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds due to their versatility and efficacy. 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine has been studied for its potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its dual functionality as both a kinase inhibitor and an antioxidant agent makes it particularly intriguing for researchers.
One of the most compelling aspects of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is its ability to modulate multiple biological pathways simultaneously. For instance, studies have shown that this compound can inhibit the activity of certain kinases involved in cancer progression while also exhibiting antioxidant properties that may help protect against oxidative stress-related diseases. This multifaceted activity positions it as a valuable scaffold for drug design and development.
The synthesis of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine involves a series of well-established organic reactions that highlight its accessibility for industrial-scale production. Key steps in its synthesis include condensation reactions to form the pyrazole core, followed by functional group transformations to introduce the methyl and pyridine substituents. The final step involves the introduction of the amine group, which is critical for achieving the desired pharmacological properties.
Recent advances in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-am ine with high accuracy. These computational studies have provided valuable insights into how this compound interacts with biological targets such as enzymes and receptors. By leveraging these insights, scientists can optimize the structure of 1-Methyl -5-(pyridin -4 -yl) -1H -pyrazol -4 -amine to enhance its potency and selectivity.
In clinical settings, 1-Methyl -5-(pyridin -4 -yl) -1H -pyrazol -4 -amine is being evaluated in preclinical trials for its potential therapeutic benefits. Early results from these trials suggest that it may have significant advantages over existing treatments due to its ability to target multiple disease pathways simultaneously. This approach aligns with the growing trend in medicine toward personalized and combination therapies.
The pharmacokinetic profile of 1-Methyl -5-(pyridin -4 -yl) -1H -pyrazol -4 -amine is another area of active investigation. Researchers are studying how this compound is absorbed, distributed, metabolized, and excreted by the body to better understand its overall efficacy and safety profile. These studies are crucial for determining optimal dosing regimens and identifying any potential side effects that may need to be managed.
The future prospects for 1-Methyl -5-(pyridin -4 -yl) -1H -pyrazol -4 -amine are promising, with ongoing research aimed at expanding its therapeutic applications. By incorporating this compound into novel drug formulations or developing derivatives with enhanced properties, scientists hope to unlock new treatment options for a wide range of diseases. The collaborative efforts between academic researchers and pharmaceutical companies are likely to drive significant advancements in this area.
In conclusion, 1-Methyl 5-(pyridin 4 yl) 1H pyrazol 4 am ine (CAS No. 1541992 04 4) represents a compelling candidate for further pharmaceutical development due to its unique structural features potential biological activities and promising preclinical results The continued exploration optimization and clinical evaluation will further solidify position as valuable asset in medicinal chemistry
1541992-04-4 (1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine) 関連製品
- 1226427-57-1(5-(4-bromophenyl)-2-(ethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)
- 2024538-23-4(1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride)
- 2680696-65-3(benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate)
- 512809-84-6(2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide)
- 144930-50-7(Mesityl(phenyl)iodonium trifluoromethanesulfonate)
- 1805499-29-9(3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine)
- 1806734-00-8(Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 21523-62-6(Ethyl 2,3-dimethyl-1H-indole-5-carboxylate)
- 2098085-86-8(4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole)
- 124525-51-5(Butanoic acid, 2-[(4-chlorophenyl)methylene]-, (E)-)




